molecular formula C22H27N3O B11380795 N-{5-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

N-{5-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

Cat. No.: B11380795
M. Wt: 349.5 g/mol
InChI Key: FHQOGJKQYAIGOX-UHFFFAOYSA-N
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Description

N-(5-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring system linked to a pentyl chain and an acetamide group. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylbenzylamine with 2-chlorobenzoyl chloride to form an intermediate benzodiazole compound. This intermediate is then reacted with pentylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of catalysts, solvent selection, and reaction condition optimization. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is unique due to its specific benzodiazole structure and the presence of a pentyl chain, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows it to interact with different molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pentyl]acetamide

InChI

InChI=1S/C22H27N3O/c1-17-10-5-6-11-19(17)16-25-21-13-8-7-12-20(21)24-22(25)14-4-3-9-15-23-18(2)26/h5-8,10-13H,3-4,9,14-16H2,1-2H3,(H,23,26)

InChI Key

FHQOGJKQYAIGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCCCNC(=O)C

Origin of Product

United States

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